BPR1J-097 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

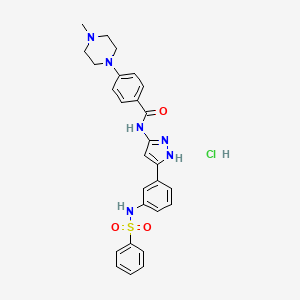

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWDSJHUJUNLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia (AML)

An In-depth Technical Guide on the Mechanism of Action

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver in the pathogenesis of AML is the presence of activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which occur in approximately 30% of AML patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. BPR1J-097 hydrochloride is a novel, potent, and selective small-molecule inhibitor of FLT3 kinase. This document provides a comprehensive overview of the mechanism of action of BPR1J-097, summarizing its inhibitory activity, effects on downstream signaling pathways, and induction of apoptosis in FLT3-driven AML cells. Quantitative data from key preclinical studies are presented, along with detailed experimental protocols and visual diagrams of the molecular pathways and experimental workflows.

Introduction to FLT3 as a Therapeutic Target in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[1] In a substantial subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1] This aberrant signaling drives leukemogenesis by activating downstream pro-survival and proliferative pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways.[1][2] Consequently, FLT3 has emerged as a key therapeutic target for the development of specific inhibitors aimed at treating this aggressive leukemia subtype.[3] BPR1J-097 is a second-generation FLT3 inhibitor designed to specifically target this oncogenic driver.[4][5]

Mechanism of Action of BPR1J-097

BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it blocks the autophosphorylation of the receptor, which is the critical initial step for signal transduction. This inhibition leads to the deactivation of major downstream signaling cascades. Specifically, BPR1J-097 has been shown to potently inhibit the phosphorylation of FLT3 and the subsequent phosphorylation of its key downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[4] The blockade of these signals ultimately curtails cell proliferation and induces programmed cell death (apoptosis) in AML cells that are dependent on FLT3 signaling for their survival.[4][6]

Caption: BPR1J-097 inhibits mutated FLT3, blocking STAT5 phosphorylation and inducing apoptosis.

Quantitative Efficacy Data

The potency of BPR1J-097 has been quantified through various in vitro assays, demonstrating its effectiveness at nanomolar concentrations.

Table 1: In Vitro Kinase and Cell Growth Inhibition

| Assay Type | Target/Cell Line | Mutation Status | IC50 / GC50 (nM) | Reference |

| Kinase Inhibition | FLT3 Kinase | Wild-Type | 1 - 10 | [4] |

| Kinase Inhibition | FLT3 Kinase | Wild-Type | 11 ± 7 | [6] |

| Cell Growth Inhibition | MOLM-13 | FLT3-ITD | 21 ± 7 | [4] |

| Cell Growth Inhibition | MV4-11 | FLT3-ITD | 46 ± 14 | [4] |

IC50: 50% inhibitory concentration; GC50: 50% growth inhibition concentration.

Table 2: Kinase Selectivity Profile

BPR1J-097 exhibits selectivity for FLT3 over other related kinases, which is a desirable property for minimizing off-target effects.

| Kinase Target | % Inhibition at 1 µM BPR1J-097 | Reference |

| FLT1 (VEGFR1) | 59% | [7] |

| KDR (VEGFR2) | 91% | [7] |

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the mechanism of action of BPR1J-097.

Cell Viability (MTS) Assay

This assay quantifies the effect of BPR1J-097 on the viability and proliferation of AML cells.

-

Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a density of 10,000 cells per well.[4]

-

Incubation: The plates are incubated for 16 hours to allow cells to acclimate.[4]

-

Compound Treatment: Cells are treated with various concentrations of BPR1J-097 or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's protocol.[6]

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS reagent into formazan (B1609692) by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[4][6]

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GC50 value is determined using non-linear regression analysis.[6]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in protein phosphorylation states, confirming the inhibition of specific signaling pathways.

-

Cell Treatment: AML cells (e.g., MV4-11) or transfected HEK 293T cells expressing FLT3 variants are treated with various concentrations of BPR1J-097 for a short duration (e.g., 2 hours) to assess signaling inhibition.[4][5] For apoptosis assessment, cells are treated for a longer period (e.g., 48 hours).[6]

-

Cell Lysis: Cells are collected and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the Bradford assay.[8]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[8]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, cleaved PARP, cleaved Caspase-3).[4]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation or cleavage compared to total protein levels and controls.

Caption: Experimental workflow for determining the cell growth inhibitory potency of BPR1J-097.

In Vivo Antitumor Activity

Beyond in vitro studies, BPR1J-097 has demonstrated significant antitumor activity in vivo. In murine xenograft models using FLT3-driven AML cells, administration of BPR1J-097 resulted in pronounced, dose-dependent tumor growth inhibition and even regression.[4] These findings, coupled with favorable pharmacokinetic properties, underscore its potential as a therapeutic agent for AML.[4]

Conclusion

This compound is a potent and selective FLT3 kinase inhibitor that effectively targets the oncogenic signaling pathway driving a significant subset of Acute Myeloid Leukemia cases. Its mechanism of action involves the direct inhibition of FLT3 phosphorylation, leading to the suppression of downstream effectors like STAT5, which in turn inhibits proliferation and triggers apoptosis in FLT3-dependent AML cells. The robust preclinical data, including low nanomolar potency and significant in vivo antitumor efficacy, establish BPR1J-097 as a promising candidate for further clinical development in the treatment of AML.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. The microtubule depolymerizing agent CYT997 effectively kills acute myeloid leukemia cells via activation of caspases and inhibition of PI3K/Akt/mTOR pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BPR1J-097 Hydrochloride - A Potent FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitory activity of BPR1J-097 hydrochloride. Activating mutations in the FLT3 gene are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.[1] BPR1J-097 is a novel and potent small molecule inhibitor of FLT3, demonstrating significant anti-tumor activity in both in vitro and in vivo models of AML.[1] This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of BPR1J-097 has been quantified through various assays, demonstrating its efficacy against both wild-type and mutated forms of the FLT3 kinase, as well as its ability to inhibit the growth of FLT3-driven AML cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | FLT3 Kinase Activity | 1 - 10 nM | [1] |

| IC50 | Wild-Type FLT3 (FLT3-WT) | 11 ± 7 nM | [2] |

| GC50 | MOLM-13 (FLT3-ITD) | 21 ± 7 nM | [1] |

| GC50 | MV4-11 (FLT3-ITD) | 46 ± 14 nM | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of BPR1J-097 required to inhibit 50% of the FLT3 kinase activity. A lower IC50 value indicates greater potency.

GC50 (Half-maximal growth inhibition concentration): The concentration of BPR1J-097 required to inhibit the growth of 50% of the cells.

Mechanism of Action: Inhibition of FLT3 Signaling

BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML cells with activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and a key downstream signaling modulator, the Signal Transducer and Activator of Transcription 5 (STAT5).[1] This disruption of the FLT3-STAT5 signaling axis ultimately triggers apoptosis in FLT3-driven AML cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the FLT3 kinase inhibitory activity of BPR1J-097.

In Vitro FLT3 Kinase Inhibition Assay

This assay directly measures the ability of BPR1J-097 to inhibit the enzymatic activity of the FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]

-

96-well plates

Procedure:

-

Prepare a serial dilution of BPR1J-097 in kinase buffer.

-

In a 96-well plate, add the FLT3 enzyme, the substrate, and the various concentrations of BPR1J-097.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the percentage of inhibition for each concentration of BPR1J-097 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation (Growth Inhibition) Assay

This assay determines the effect of BPR1J-097 on the growth and viability of FLT3-dependent AML cell lines. The MTS assay is a common method for this purpose.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

Cell culture medium

-

This compound

-

MTS reagent (containing PES)[6]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Prepare a serial dilution of BPR1J-097 and add it to the wells. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.[7]

-

Incubate for 1 to 4 hours at 37°C.[7]

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition for each concentration and determine the GC50 value.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This technique is used to detect the changes in the phosphorylation status of FLT3 and its downstream target STAT5 in response to BPR1J-097 treatment.

Materials:

-

AML cell lines (e.g., MV4-11) or HEK 293T cells transfected with FLT3 constructs[1]

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies specific for phosphorylated and total FLT3 and STAT5

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with various concentrations of BPR1J-097 for a specified time (e.g., 2 hours).[1]

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent and promising inhibitor of FLT3 kinase. The data presented in this guide highlight its strong inhibitory activity against both the isolated enzyme and FLT3-driven cancer cells. The detailed experimental protocols provide a framework for the further investigation and development of BPR1J-097 as a potential therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

BPR1J-097 Hydrochloride: A Potent Inhibitor of FLT3-ITD for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on BPR1J-097 hydrochloride, a novel and potent small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). The focus is on its effects on the internal tandem duplication (ITD) mutation of FLT3, a key driver in a significant subset of Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to BPR1J-097 and FLT3-ITD

Activating mutations in the FLT3 receptor tyrosine kinase are a major contributor to the pathogenesis of AML.[1] The FLT3-ITD mutation, present in approximately 25% of AML patients, leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] This has made FLT3 an attractive therapeutic target. BPR1J-097 is a novel, potent FLT3 kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML.[1][4]

Quantitative Analysis of BPR1J-097 Activity

The inhibitory effects of BPR1J-097 have been quantified through various in vitro assays, demonstrating its potency against FLT3 kinase and its ability to inhibit the growth of FLT3-ITD positive AML cell lines.

Table 1: Kinase Inhibitory Activity of BPR1J-097

| Target Kinase | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 11 ± 7[5] |

| Aurora A | 340[1] |

| Aurora B | 876[1] |

Table 2: Growth Inhibition in FLT3-ITD Positive AML Cell Lines

| Cell Line | FLT3 Mutation Status | GC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7[1] |

| MV4-11 | FLT3-ITD | 46 ± 14[1] |

Mechanism of Action: Inhibition of FLT3 Signaling

BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. This leads to the suppression of downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD driven AML cells. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). BPR1J-097 has been shown to effectively inhibit the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1]

Figure 1: BPR1J-097 Inhibition of the FLT3-ITD Signaling Pathway.

Induction of Apoptosis in FLT3-ITD Positive Cells

By inhibiting the pro-survival signaling cascade initiated by FLT3-ITD, BPR1J-097 effectively triggers apoptosis in AML cells.[1] This programmed cell death is a key mechanism contributing to the anti-leukemic activity of the compound. The induction of apoptosis can be observed through the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[6]

Detailed Experimental Protocols

The following sections outline the methodologies used to evaluate the efficacy of BPR1J-097.

Cell Viability Assay

This protocol is used to determine the concentration of BPR1J-097 that inhibits the growth of AML cell lines by 50% (GC₅₀).

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well.[7]

-

Prepare serial dilutions of BPR1J-097 in the culture medium.

-

Add the diluted compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well and measure luminescence.[7]

-

Calculate the GC₅₀ values using a dose-response curve.

Figure 2: Workflow for Cell Viability Assay.

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This protocol is used to assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5.

Materials:

-

AML cell lines (e.g., MV4-11)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat MV4-11 cells with various concentrations of BPR1J-097 for 2 hours.[8]

-

Harvest cells and lyse with RIPA buffer.[7]

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Block the membrane and incubate with primary antibodies overnight.[7]

-

Wash and incubate with HRP-conjugated secondary antibodies.[7]

-

Detect protein bands using ECL substrate and an imaging system.[7]

Apoptosis Assay

This protocol is used to determine the induction of apoptosis in AML cells following treatment with BPR1J-097.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with BPR1J-097 at various concentrations for 24-48 hours.[9]

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.[9][10]

-

Incubate for 15 minutes in the dark at room temperature.[9][10]

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase with significant activity against the FLT3-ITD mutation. Its ability to inhibit the FLT3 signaling pathway and induce apoptosis in FLT3-ITD positive AML cells highlights its potential as a therapeutic agent for this subset of AML patients. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of BPR1J-097.

References

- 1. researchgate.net [researchgate.net]

- 2. Induced Apoptosis Investigation in Wild-type and FLT3-ITD Acute Myeloid Leukemia Cells by Nanochannel Electroporation and Single-cell qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Downstream Signaling Pathways of Tubulin Polymerization Inhibitors

A Note on BPR1J-097 Hydrochloride: As of the latest available data, there is no publicly accessible scientific literature or data corresponding to a compound designated "this compound." The following technical guide provides a comprehensive overview of the downstream signaling pathways of a well-characterized class of anti-cancer agents: tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. This information is based on published data for representative compounds and is intended to serve as a technical resource for researchers, scientists, and drug development professionals working on novel microtubule-targeting agents.

Introduction: Tubulin Polymerization Inhibitors as Anti-Cancer Agents

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The critical role of microtubule dynamics in mitosis makes them a key target for anti-cancer drug development.[1][2]

Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to a cascade of downstream events that ultimately result in cell cycle arrest and apoptosis.[2][3] One of the most promising classes of these inhibitors are those that bind to the colchicine site on β-tubulin. These agents are of particular interest as they may circumvent P-glycoprotein-mediated multidrug resistance.[1] This guide will explore the core mechanisms and downstream signaling pathways affected by these compounds, with a focus on their impact on the cell cycle, apoptosis, and the interconnected PI3K/Akt signaling pathway.

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for representative tubulin polymerization inhibitors from preclinical studies.

Table 1: In Vitro Antiproliferative and Tubulin Polymerization Inhibition Activity

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Dihydroquinolin-4(1H)-one deriv. | A549 | Antiproliferation | 0.008 µM | [4] |

| K562 | Antiproliferation | 0.003 µM | [4] | |

| HepG2 | Antiproliferation | 0.009 µM | [4] | |

| MDA-MB-231 | Antiproliferation | 0.024 µM | [4] | |

| HFL-1 (Normal) | Antiproliferation | 0.062 µM | [4] | |

| K562 | Tubulin Polymerization | 3.06 µM | [4] | |

| Combretastatin A-4 (CA-4) | K562 | Tubulin Polymerization | 1.99 µM | [4] |

| Alkenyldiarylmethane (ADAM) 15 | - | Tubulin Assembly | 3.7 ± 0.3 µM | [5] |

| 60 Cell Lines | Cytotoxicity (MGM) | 0.31 ± 0.08 µM | [5] | |

| Alkenyldiarylmethane (ADAM) 16 | - | Tubulin Assembly | 2.8 ± 0.2 µM | [5] |

| 60 Cell Lines | Cytotoxicity (MGM) | 0.47 ± 0.09 µM | [5] |

Table 2: Effects on Cell Cycle, Apoptosis, and In Vivo Efficacy

| Compound | Model System | Endpoint | Observation | Reference |

| Dihydroquinolin-4(1H)-one deriv. | K562 Cells | Colchicine Binding Inhibition | 63.93% @ 1 µM, 75.91% @ 5 µM | [4] |

| K562 Cells | Apoptosis Induction | 11.44% @ 1.5 nM, 45.82% @ 6 nM | [4] | |

| K562 Cells | G2/M Phase Arrest | Up to 22% @ 6 nM | [4] | |

| H22 Allograft Mice | Tumor Growth Inhibition (TGI) | 63.3% @ 20 mg/kg i.v. | [4] |

Core Signaling Pathways and Mechanisms

Primary Mechanism: Inhibition of Tubulin Polymerization

Colchicine-site inhibitors bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is the initiating event for the compound's cytotoxic effects.

Caption: Mechanism of tubulin polymerization inhibition.

Downstream Signaling: Cell Cycle Arrest and Apoptosis

The failure to form a functional mitotic spindle due to tubulin polymerization inhibition activates the Spindle Assembly Checkpoint (SAC). This leads to a prolonged arrest in the G2/M phase of the cell cycle.[3][4] If the damage is irreparable, the cell is directed towards apoptosis. This process often involves the modulation of key cell cycle and apoptotic proteins. For instance, the expression of Cyclin B1 may increase, and the anti-apoptotic protein Bcl-2 can be inactivated through phosphorylation, leading to the activation of executioner caspases like Caspase-3.[3]

Caption: Downstream cascade from tubulin inhibition to apoptosis.

Crosstalk with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to therapy.[6][7] Constitutive activation of this pathway is a hallmark of many cancers.[8][9] Emerging evidence suggests a regulatory link between microtubule dynamics and the PI3K/Akt pathway.[2] Some novel tubulin inhibitors have been shown to suppress tumor cell proliferation by inhibiting PI3K/Akt signaling, which in turn affects microtubule organization.[2] This indicates a potential dual mechanism of action, making such compounds particularly effective.

Caption: Interplay between tubulin inhibition and PI3K/Akt signaling.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

-

Objective: To determine the direct inhibitory effect of a compound on the polymerization of purified tubulin.

-

Methodology:

-

Purified bovine or porcine brain tubulin is resuspended in a glutamate-based polymerization buffer.

-

The tubulin solution is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) in a 96-well plate at 37°C. Paclitaxel (promoter) and colchicine (inhibitor) are used as positive controls.[2]

-

Polymerization is initiated by the addition of GTP.[2]

-

The change in absorbance (optical density) at 340 nm is monitored every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer.[2]

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

-

Methodology:

-

Cancer cells (e.g., K562, HeLa) are seeded in 6-well plates and allowed to adhere overnight.[2]

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Both adherent and floating cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G2/M is quantified to determine the extent of mitotic arrest.[4]

-

Western Blot Analysis of Signaling Proteins

-

Objective: To detect changes in the expression or phosphorylation status of key proteins in a signaling pathway.

-

Methodology:

-

Cells are treated with the test compound for the desired time and concentrations.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Bcl-2, Cyclin B1, β-actin).[2][3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Immunofluorescence Staining of Microtubule Network

-

Objective: To visualize the effects of the compound on the cellular microtubule network.

-

Methodology:

-

Cells are grown on glass coverslips and treated with the test compound for a specified time (e.g., 24 hours).[2]

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with BSA.

-

Coverslips are incubated with a primary antibody against α-tubulin or β-tubulin.[2]

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

The cell nuclei are counterstained with DAPI.[2]

-

Coverslips are mounted on slides, and the microtubule structure is visualized using a fluorescence or confocal microscope. Disruption of the normal filamentous network and formation of aggregates are indicative of inhibitory activity.[2]

-

This guide provides a foundational understanding of the downstream signaling pathways impacted by colchicine-site tubulin polymerization inhibitors. Further investigation into the specific molecular interactions and feedback loops, particularly concerning the PI3K/Akt pathway, will be crucial for the development of next-generation microtubule-targeted therapies.

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]

- 5. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

BPR1J-097 Hydrochloride: A Technical Guide to its Apoptosis-Inducing Effects in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of BPR1J-097 hydrochloride, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, with a specific focus on its mechanism of inducing apoptosis in leukemia cells. BPR1J-097 targets activating mutations of FLT3, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). By inhibiting FLT3 and its downstream signaling pathways, BPR1J-097 effectively triggers programmed cell death in FLT3-driven AML cells. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways involved.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves activating mutations in the FLT3 gene, which leads to constitutive activation of the FLT3 receptor tyrosine kinase and uncontrolled cell proliferation and survival. This compound has emerged as a promising small molecule inhibitor specifically targeting this pathway.

Mechanism of Action

BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein involved in cell proliferation and survival. The suppression of the FLT3/STAT5 signaling axis is a critical event that ultimately leads to the induction of apoptosis in leukemia cells harboring FLT3 mutations.[1]

Signaling Pathway Diagram

Caption: BPR1J-097 inhibits FLT3 autophosphorylation, leading to apoptosis.

Quantitative Data

The efficacy of BPR1J-097 has been quantified in various leukemia cell lines, demonstrating its potent inhibitory activity.

| Parameter | Cell Line | Value | Reference |

| FLT3 Kinase IC50 | - | 1 - 10 nM | [1] |

| Growth Inhibition (GC50) | MOLM-13 | 21 ± 7 nM | [1] |

| MV4-11 | 46 ± 14 nM | [1] |

Note: IC50 (50% inhibitory concentration) refers to the concentration of the drug required to inhibit the activity of the target kinase by 50%. GC50 (50% growth inhibition concentration) is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of BPR1J-097 on leukemia cells.

Cell Culture

-

Cell Lines: MOLM-13 and MV4-11 (human acute myeloid leukemia cell lines with FLT3-ITD mutations).

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Phosphorylation and Apoptosis Markers

This protocol is used to detect the phosphorylation status of FLT3 and STAT5, and the cleavage of apoptosis markers like caspase-3 and PARP.

-

Cell Lysis:

-

Treat cells with desired concentrations of BPR1J-097 for the specified time.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Workflow for Western Blot Analysis

Caption: A streamlined workflow for Western blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting:

-

Treat cells with BPR1J-097 as required.

-

Harvest cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis

This method determines the effect of BPR1J-097 on the cell cycle distribution of leukemia cells.

-

Cell Fixation:

-

Treat cells with BPR1J-097, harvest, and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis and Cell Cycle Analysis Workflow

Caption: Experimental workflow for apoptosis and cell cycle analysis.

The Intrinsic Apoptotic Pathway

While direct evidence for BPR1J-097 is pending, FLT3 inhibitors typically induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins. Inhibition of the FLT3/STAT5 survival signal is expected to lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. This shift favors the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.

Intrinsic Apoptosis Pathway Diagram

References

In-Depth Technical Guide: BPR1J-097 Hydrochloride - A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-097 Hydrochloride is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Activating mutations of FLT3 are a significant driver in the pathogenesis of AML, making it a key therapeutic target. BPR1J-097 demonstrates high potency in inhibiting both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

BPR1J-097 was identified as a potent FLT3 inhibitor through a series of structure-activity relationship (SAR) studies.[1] It belongs to a class of N1-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-5-yl)benzamide derivatives. While the specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of similar pyrazole-based compounds often involves a multi-step process. This typically includes the formation of the pyrazole (B372694) core, followed by amide coupling and sulfonamidation reactions.

Chemical Structure:

-

Systematic Name: N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide hydrochloride

-

Chemical Formula: C₂₉H₃₁N₇O₃S · HCl

-

Molecular Weight: 598.1 g/mol (for the hydrochloride salt)

Mechanism of Action and Signaling Pathway

BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML, activating mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of FLT3. This results in the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2]

BPR1J-097 binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of the receptor and its downstream targets.[3] A key downstream effector of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[1] By inhibiting FLT3 phosphorylation, BPR1J-097 effectively blocks the phosphorylation and activation of STAT5.[1] More recent proteomic studies have suggested that FLT3 inhibition can also impact other pathways, such as the AKT/mTORC1/ULK1 axis, leading to the induction of autophagy as a potential resistance mechanism.[4]

Quantitative Data

The potency of BPR1J-097 has been evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

| Kinase Target | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 11 ± 7[3] |

Table 2: Cellular Growth Inhibition by BPR1J-097 in AML Cell Lines

| Cell Line | Genotype | GC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7[1] |

| MV4-11 | FLT3-ITD | 46 ± 14[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro FLT3 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of BPR1J-097 against the FLT3 kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphoproteomic Characterization of Primary AML Samples and Relevance for Response Toward FLT3-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

BPR1J-097 Hydrochloride: An In-Depth Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 Hydrochloride is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3 lead to constitutive signaling and are associated with poor prognosis, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of BPR1J-097, including quantitative inhibitory data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.

Quantitative Target Selectivity Data

The primary target of BPR1J-097 is the FLT3 kinase. In vitro kinase assays have demonstrated its high potency against both wild-type and mutated forms of FLT3. The selectivity of BPR1J-097 has been assessed against a limited panel of related kinases, revealing a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of BPR1J-097 against FLT3

| Target | IC50 (nM) | Assay Type |

| FLT3 (Wild-Type) | 1-10 | In vitro kinase assay |

| FLT3 (Wild-Type) | 11 ± 7 | In vitro kinase assay |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Selectivity Profile of BPR1J-097 against Other Kinases

| Target | % Inhibition @ 1 µM | Assay Type |

| FLT1 (VEGFR1) | 59% | In vitro kinase assay |

| KDR (VEGFR2) | 91% | In vitro kinase assay |

This data indicates that while BPR1J-097 is a potent inhibitor of FLT3, it also exhibits some activity against other related tyrosine kinases at higher concentrations. A comprehensive kinome scan with IC50 values against a broader panel of kinases is not publicly available at this time. However, a structurally related compound, BPR1J-340, derived from the BPR1J-097 series, was shown to be highly selective when tested against 59 protein kinases.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity of BPR1J-097.

In Vitro FLT3 Kinase Inhibition Assay

This assay quantifies the ability of BPR1J-097 to inhibit the enzymatic activity of the FLT3 kinase.

Materials:

-

Recombinant human FLT3 enzyme (wild-type or mutant)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

96-well or 384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of BPR1J-097 in DMSO and then further dilute in kinase buffer to the desired final concentrations.

-

In a multi-well plate, add the diluted BPR1J-097 or DMSO (vehicle control) to the appropriate wells.

-

Add the FLT3 enzyme to each well, except for the no-enzyme control wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each BPR1J-097 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This cell-based assay determines the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream signaling partner STAT5 in leukemia cells.

Materials:

-

AML cell lines expressing FLT3 (e.g., MV4-11, MOLM-13)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture the AML cells to the desired density.

-

Treat the cells with various concentrations of BPR1J-097 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of BPR1J-097 on the phosphorylation levels of FLT3 and STAT5 relative to the total protein levels and the loading control.

FLT3 Signaling Pathway and Inhibition by BPR1J-097

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways activated by FLT3 include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. BPR1J-097, by inhibiting the kinase activity of FLT3, prevents its autophosphorylation and the subsequent activation of these downstream cascades.

References

Methodological & Application

BPR1J-097 Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-097 hydrochloride is a potent small molecule inhibitor targeting Fms-like tyrosine kinase 3 (FLT3).[1] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound. The provided methodologies cover enzymatic assays to determine kinase inhibition and cell-based assays to assess its anti-proliferative and signaling effects in relevant cancer cell lines.

Introduction

BPR1J-097 is a sulfonamide derivative of a 3-phenyl-1H-5-pyrazolylamine-based compound that has been identified as a potent inhibitor of FLT3 kinase.[2] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] BPR1J-097 has demonstrated potent inhibitory activity against both wild-type FLT3 and its activating mutants.[1][3] In addition to its well-characterized effects on FLT3, BPR1J-097 is also recognized as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer.[4] This document outlines standardized in vitro protocols to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Enzymatic Inhibition

| Target Kinase | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 11 ± 7 |

| FLT3 (Mutant) | 1 - 10 |

| Aurora A | 340 |

| Aurora B | 876 |

Table 1: In vitro kinase inhibitory activity of BPR1J-097 against various kinases. Data sourced from[1][3].

Cellular Activity

| Cell Line | Target | GC₅₀ (nM) | Assay Type |

| MOLM-13 | FLT3-ITD | 21 ± 7 | Proliferation |

| MV4-11 | FLT3-ITD | 46 ± 14 | Proliferation |

Table 2: Growth inhibition (GC₅₀) of BPR1J-097 in FLT3-driven AML cell lines. Data sourced from[1].

Signaling Pathway

BPR1J-097 exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor, which is constitutively active in certain AML subtypes due to mutations like internal tandem duplications (ITD). This inhibition blocks downstream signaling pathways, including the STAT5 pathway, which is crucial for the proliferation and survival of leukemic cells.[1]

Figure 1: BPR1J-097 inhibits FLT3-ITD signaling.

Experimental Protocols

Enzymatic Kinase Inhibition Assay (FLT3)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of BPR1J-097 against recombinant FLT3 kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow:

Figure 2: Workflow for the enzymatic kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Assay Plate Preparation: Add 2.5 µL of the diluted BPR1J-097 or DMSO (vehicle control) to the wells of a 384-well assay plate.

-

Enzyme Addition: Add 5 µL of recombinant human FLT3 kinase (e.g., from a commercial vendor) diluted in kinase assay buffer to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

-

Reaction Initiation: Add 2.5 µL of a mixture containing the kinase substrate (e.g., a synthetic peptide) and ATP to each well to start the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of BPR1J-097 on the proliferation of cancer cell lines, such as the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11.

Workflow:

Figure 3: Workflow for the cell proliferation assay.

Methodology:

-

Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.

-

For CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][3][5]

-

-

Data Acquisition:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GC₅₀ (50% growth inhibition concentration) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to confirm the on-target activity of BPR1J-097 by assessing the phosphorylation status of FLT3 and its downstream target STAT5 in a cellular context.

Methodology:

-

Cell Treatment: Seed FLT3-ITD positive cells (e.g., MV4-11) and grow to 70-80% confluency. Treat the cells with various concentrations of BPR1J-097 for 2 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control across different treatment concentrations.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. These assays are essential for determining the potency and selectivity of the compound, as well as for elucidating its mechanism of action in relevant cancer models. The provided data and methodologies will be valuable for researchers in the fields of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BPR1J-097 [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for BPR1J-097 Hydrochloride in MOLM-13 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 hydrochloride is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The MOLM-13 cell line, established from a patient with relapsed AML, harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. These application notes provide a comprehensive guide for utilizing this compound in experiments with the MOLM-13 cell line, a key model for studying FLT3-ITD positive AML.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly targeting the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. A primary pathway affected is the STAT5 signaling axis, which is crucial for the proliferation and survival of FLT3-ITD driven AML cells. Inhibition of FLT3 by BPR1J-097 leads to a reduction in STAT5 phosphorylation, which in turn downregulates the expression of target genes involved in cell cycle progression and apoptosis resistance. This ultimately results in the induction of apoptosis and a decrease in cell viability in FLT3-ITD positive cells like MOLM-13.[1][2]

Signaling Pathway of BPR1J-097 in MOLM-13 Cells

Caption: BPR1J-097 inhibits FLT3-ITD autophosphorylation, blocking STAT5 signaling.

Data Presentation

Table 1: In Vitro Activity of this compound in MOLM-13 Cells

| Parameter | Value (nM) | Reference |

| FLT3 Kinase Activity (IC50) | 1 - 10 | [1][2] |

| Cell Growth Inhibition (GC50) | 21 ± 7 | [1] |

Table 2: Effect of this compound on Apoptosis in MOLM-13 Cells

Quantitative data from publicly available literature specifically detailing the percentage of apoptotic MOLM-13 cells following BPR1J-097 treatment is limited. The following table is a template for how such data would be presented.

| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle (DMSO) | - | Data not available | Data not available |

| BPR1J-097 | 10 | Data not available | Data not available |

| BPR1J-097 | 50 | Data not available | Data not available |

| BPR1J-097 | 100 | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells

Quantitative data from publicly available literature specifically detailing the cell cycle distribution of MOLM-13 cells following BPR1J-097 treatment is limited. The following table is a template for how such data would be presented.

| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | - | Data not available | Data not available | Data not available |

| BPR1J-097 | 10 | Data not available | Data not available | Data not available |

| BPR1J-097 | 50 | Data not available | Data not available | Data not available |

| BPR1J-097 | 100 | Data not available | Data not available | Data not available |

Experimental Protocols

MOLM-13 Cell Culture

Materials:

-

MOLM-13 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage cells, centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Count viable cells using Trypan Blue exclusion and a hemocytometer.

-

Seed new culture flasks at a density of 2-3 x 10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for MOLM-13 Cell Culture

Caption: Workflow for thawing, culturing, and passaging MOLM-13 cells.

Cell Viability Assay (MTT Assay)

Materials:

-

MOLM-13 cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) in triplicate. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

Application Note: BPR1J-097 Hydrochloride MV4-11 Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells.[1] A significant portion of AML cases, about 25-30%, involve mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] The most common of these is an internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][2] The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, is a widely utilized preclinical model for studying FLT3-mutated AML.[1] BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase, showing therapeutic potential for AML.[3] This document provides detailed protocols for assessing the anti-proliferative effects of BPR1J-097 Hydrochloride on MV4-11 cells.

Mechanism of Action

BPR1J-097 exerts its anti-leukemic effect by directly inhibiting the kinase activity of FLT3. In FLT3-ITD-driven AML cells like MV4-11, the mutated FLT3 receptor is perpetually active, leading to the phosphorylation and activation of downstream signaling pathways, notably the STAT5 pathway, which promotes cell survival and proliferation.[3] BPR1J-097 blocks the ATP-binding site of the FLT3 kinase, thereby preventing its autophosphorylation and the subsequent phosphorylation of STAT5.[3][4] This inhibition of the FLT3-STAT5 signaling axis ultimately triggers apoptosis and suppresses cell proliferation in FLT3-driven AML cells.[3]

Caption: BPR1J-097 inhibits the constitutive FLT3-ITD signaling pathway.

Data Presentation

The efficacy of BPR1J-097 has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against both the FLT3 kinase and the proliferation of FLT3-dependent AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Wild-Type FLT3 | 11 ± 7 |

Data sourced from a 2011 study on novel FLT3 kinase inhibitors.[3][5]

Table 2: Growth Inhibitory Activity of BPR1J-097 on FLT3-ITD Positive AML Cell Lines

| Cell Line | GC₅₀ (nM) * |

|---|---|

| MV4-11 | 46 ± 14 |

| MOLM-13 | 21 ± 7 |

*GC₅₀ represents the concentration required for 50% growth inhibition.[3]

Experimental Protocols

Protocol 1: MV4-11 Cell Culture and Maintenance

This protocol outlines the steps for the proper handling and maintenance of the MV4-11 suspension cell line to ensure cell health and reproducibility of experimental results.

Materials and Reagents:

-

MV4-11 cell line (e.g., ATCC® CRL-9591™)

-

Iscove's Modified Dulbecco's Medium (IMDM) (e.g., ATCC® 30-2005™)[1]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100X)[1]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-25 or T-75 culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

-

IMDM

-

10% FBS

-

1% Penicillin-Streptomycin[6]

Procedure:

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains.[7]

-

Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[7]

-

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1]

-

Centrifuge the cells at approximately 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Maintenance and Subculturing:

-

MV4-11 cells grow in suspension.[6]

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[8]

-

To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Dilute the cell suspension to a starting density of approximately 2 x 10⁵ cells/mL by adding fresh, pre-warmed complete growth medium.[1]

-

Change the medium 2-3 times per week.[1]

-

Protocol 2: MV4-11 Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9]

Caption: Experimental workflow for the MV4-11 MTT cell proliferation assay.

Materials and Reagents:

-

Cultured MV4-11 cells in logarithmic growth phase

-

Complete Growth Medium

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Count MV4-11 cells and adjust the concentration to 2 x 10⁵ cells/mL in complete growth medium.[1]

-

Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[1]

-

Include wells with medium only for background control and wells with cells and vehicle (e.g., DMSO) for a negative control.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 50 µL of the diluted compound solutions to the appropriate wells to achieve the desired final concentrations. The final volume in each well should be 100 µL.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well.[9]

-

Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Data Analysis:

-

Subtract the average absorbance of the medium-only (background) wells from all other wells.

-

Calculate the percentage of cell viability for each concentration of BPR1J-097 relative to the vehicle-treated control cells using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the 50% growth inhibition concentration (GC₅₀ or IC₅₀).

References

- 1. benchchem.com [benchchem.com]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cloud-clone.com [cloud-clone.com]

- 7. elabscience.com [elabscience.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Western Blot Analysis of p-FLT3 in Response to BPR1J-097 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory effect of BPR1J-097 Hydrochloride on the phosphorylation of FMS-like tyrosine kinase 3 (FLT3). This methodology is crucial for the preclinical evaluation of this potent FLT3 inhibitor in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor and its downstream signaling pathways.[2][3][4] This uncontrolled signaling promotes leukemic cell growth and is associated with a poor prognosis.[3][4] this compound is a novel and potent small molecule inhibitor of FLT3 kinase.[5][6][7]

FLT3 Signaling Pathway and Inhibition by BPR1J-097